4-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.: 148960-38-7
Cat. No.: VC21157461
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148960-38-7 |
|---|---|
| Molecular Formula | C9H10FN |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | 4-fluoro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 |
| Standard InChI Key | SIIMRBDZNUKOAC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1N)C=CC=C2F |
| Canonical SMILES | C1CC2=C(C1N)C=CC=C2F |
Introduction
Chemical Properties and Structure
Basic Information
4-Fluoro-2,3-dihydro-1H-inden-1-amine features a molecular formula of C₉H₁₀FN with a molecular weight of 151.18 g/mol . The compound exists as a chiral molecule with an (S)-enantiomer specifically identified in the literature as (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine . This bicyclic aromatic amine features a unique structure that contributes to its chemical and biological properties.
Structural Identifiers
The compound can be identified using various chemical nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-fluoro-2,3-dihydro-1H-inden-1-amine |
| Standard InChI | InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 |
| Standard InChIKey | SIIMRBDZNUKOAC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1N)C=CC=C2F |
| Canonical SMILES | C1CC2=C(C1N)C=CC=C2F |
| CAS Number | 148960-38-7 |
The compound is also available as a hydrochloride salt with CAS Number 936220-71-2 and a molecular weight of 187.64 g/mol .
Physical Properties
While comprehensive physical property data is limited in the available literature, some key properties have been documented. The compound is generally stable under standard conditions, making it suitable for various laboratory applications and storage. The hydrochloride salt form enhances solubility in aqueous media, which is beneficial for biological testing and pharmaceutical formulations .
Synthesis Methods
Analytical Confirmation
Analytical techniques commonly employed to confirm the structure and purity of the synthesized compound include:
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Nuclear magnetic resonance (NMR) spectroscopy
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Mass spectrometry (MS)
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Infrared spectroscopy (IR)
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Elemental analysis
These techniques ensure the identity, structural integrity, and purity of the synthesized compound before its application in research or further chemical transformations.
Biological and Pharmaceutical Applications
Pharmaceutical Relevance
The compound belongs to a class of molecules that have been explored for their inhibitory effects on cellular targets. Halogenated indenes have been investigated for their potential effects on enzymes such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The presence of the fluorine substituent likely contributes to enhanced lipophilicity and potential metabolic stability, properties often desirable in drug development.
Research Applications
Structure-Activity Relationship Studies
Research on indene derivatives often focuses on their structural modifications to enhance biological potency. Studies on similar compounds have demonstrated that specific structural modifications can significantly improve inhibitory activities against certain enzymes. This highlights the importance of structure-activity relationship studies in optimizing biological efficacy.
Medicinal Chemistry Applications
The compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its chiral nature, exemplified by the (S)-enantiomer, suggests potential stereoselectivity in biological interactions, which could be exploited in drug design .
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.3294 mL | 26.6468 mL | 53.2935 mL |
| 5 mM | 1.0659 mL | 5.3294 mL | 10.6587 mL |
| 10 mM | 0.5329 mL | 2.6647 mL | 5.3294 mL |
This table provides the volumes needed to prepare solutions of specified molarities using different amounts of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume